molecular formula C10H20O2 B13737910 2-Isopropyl-2,5,5-trimethyl-1,3-dioxane CAS No. 32362-64-4

2-Isopropyl-2,5,5-trimethyl-1,3-dioxane

Cat. No.: B13737910
CAS No.: 32362-64-4
M. Wt: 172.26 g/mol
InChI Key: IXOFPNRLOQANTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-2,5,5-trimethyl-1,3-dioxane is an organic compound with the molecular formula C10H20O2 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-2,5,5-trimethyl-1,3-dioxane typically involves the acetalization of isobutyraldehyde with 2,2,4-trimethyl-1,3-pentanediol (TMPD). This reaction is catalyzed by Brønsted acidic ionic liquids under mild conditions . The process is highly selective and efficient, making it suitable for industrial applications.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the final product. The use of recyclable catalysts further enhances the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2,5,5-trimethyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Isopropyl-2,5,5-trimethyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-2,5,5-trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-2,5,5-trimethyl-1,3-dioxane stands out due to its unique combination of isopropyl and trimethyl groups, which confer specific steric and electronic properties. These features make it particularly useful in certain chemical reactions and applications.

Properties

CAS No.

32362-64-4

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2,5,5-trimethyl-2-propan-2-yl-1,3-dioxane

InChI

InChI=1S/C10H20O2/c1-8(2)10(5)11-6-9(3,4)7-12-10/h8H,6-7H2,1-5H3

InChI Key

IXOFPNRLOQANTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(OCC(CO1)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.